molecular formula C10H13NOS B14315734 N-Benzyl-2-(methanesulfinyl)ethen-1-amine CAS No. 106241-05-8

N-Benzyl-2-(methanesulfinyl)ethen-1-amine

Cat. No.: B14315734
CAS No.: 106241-05-8
M. Wt: 195.28 g/mol
InChI Key: LSZCYVZSEZRLIF-UHFFFAOYSA-N
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Description

N-Benzyl-2-(methanesulfinyl)ethen-1-amine is an organic compound characterized by the presence of a benzyl group attached to an ethenamine structure, with a methanesulfinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(methanesulfinyl)ethen-1-amine typically involves the reaction of benzyl halides with ethenamine derivatives under controlled conditions. One common method includes the use of methanesulfinyl chloride as a reagent, which reacts with the ethenamine derivative to introduce the methanesulfinyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-(methanesulfinyl)ethen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-2-(methanesulfinyl)ethen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(methanesulfinyl)ethen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

  • N-Benzyl-2-(methylsulfanyl)ethen-1-amine
  • N-Benzyl-2-(methanesulfonyl)ethen-1-amine
  • N-Benzyl-2-(methylsulfinyl)ethen-1-amine

Comparison: N-Benzyl-2-(methanesulfinyl)ethen-1-amine is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties compared to its analogs. For instance, the methanesulfinyl group can undergo specific oxidation and reduction reactions that are not possible with the methylsulfanyl or methanesulfonyl groups .

Properties

CAS No.

106241-05-8

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-benzyl-2-methylsulfinylethenamine

InChI

InChI=1S/C10H13NOS/c1-13(12)8-7-11-9-10-5-3-2-4-6-10/h2-8,11H,9H2,1H3

InChI Key

LSZCYVZSEZRLIF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C=CNCC1=CC=CC=C1

Origin of Product

United States

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